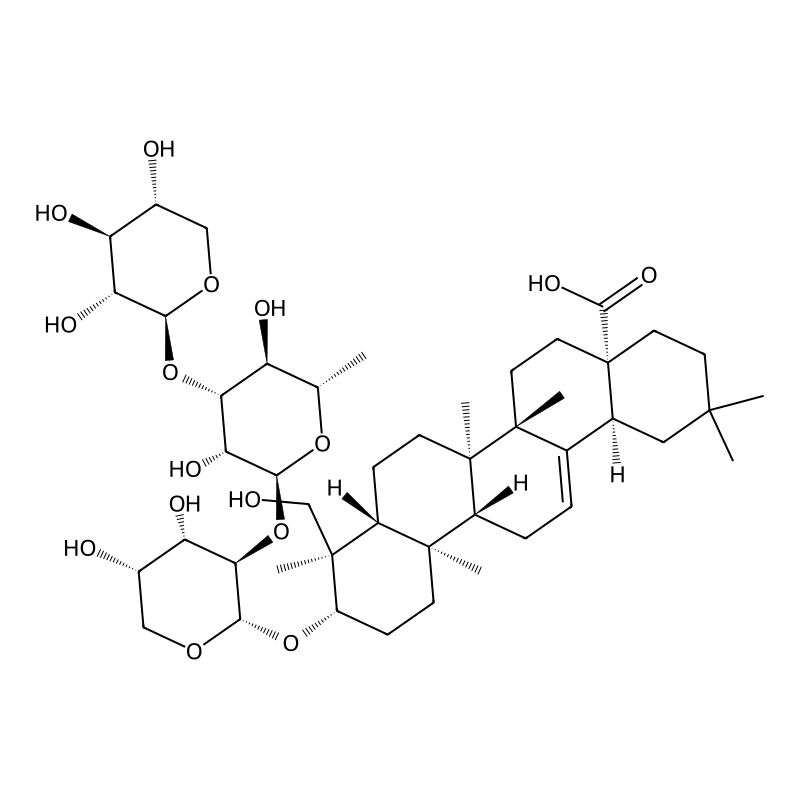

Sapindoside B

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

isolated from Locinera fulvotomentosa; structure given in first source; RN given refers to (3beta,4alpha)-isomer; RN for cpd without isomer designation not avail 12/89

Sapindoside B (CAS 30994-75-3) is a highly defined oleanane-type triterpenoid saponin, primarily extracted from the pericarps of Sapindus mukorossi and the seeds of Nigella sativa [1]. Structurally, it is a hederagenin derivative characterized by a specific oligosaccharide chain at the C3 position, terminating in a xylopyranose moiety [2]. In industrial and pharmaceutical R&D, it is valued not merely as a botanical marker, but as a high-performance non-ionic biosurfactant and a structurally precise bioactive scaffold. Its amphiphilic nature drives its utility in micellar drug delivery and nanoparticle formulation, while its exact stereochemistry makes it a critical reference standard for evaluating structure-activity relationships in saponin-mediated membrane disruption and in vivo pharmacokinetics.

Procurement of generic 'soapnut extract' or mixed triterpenoid saponins introduces unacceptable variability in critical micelle concentration (CMC) and biological assay reproducibility [1]. While crude extracts provide baseline emulsification, they contain fluctuating ratios of Sapindosides A, B, C, and other sapinmusaponins, which drastically alters surface tension reduction and membrane-permeabilizing effects. Furthermore, closely related pure analogs like α-hederin lack the specific terminal xylopyranose of Sapindoside B, leading to divergent pharmacokinetic clearance rates and distinct interactions with bacterial cell membrane fatty acids . For rigorous formulation development or in vivo modeling, substitution with unstandardized botanical mixtures or structural analogs compromises both physical stability and therapeutic data integrity.

Micellar Solubilization and Critical Micelle Concentration (CMC) Superiority

High-purity Sapindoside B (>98%) functions as an exceptionally efficient non-ionic biosurfactant. Analytical studies utilizing UV absorption and surface tension methods demonstrate that the purified saponin fraction (predominantly Sapindoside B) achieves a Critical Micelle Concentration (CMC) of 0.011 wt% (approx. 0.11 mg/mL) [1]. In contrast, crude Sapindus fermentation broths or unpurified extracts exhibit higher and more variable CMCs (e.g., 0.163 mg/mL) [1]. This predictable, low-concentration micellization is critical for encapsulating hydrophobic APIs without introducing excessive excipient mass.

| Evidence Dimension | Critical Micelle Concentration (CMC) |

| Target Compound Data | 0.011 wt% (~0.11 mg/mL) for >98% pure fraction |

| Comparator Or Baseline | ~0.163 mg/mL for crude saponin extracts |

| Quantified Difference | ~32% lower CMC threshold for micelle formation compared to crude extracts |

| Conditions | Aqueous solution, surface tension and UV absorption determination |

Enables formulators to achieve stable micellar drug delivery systems or nanoparticle suspensions at significantly lower surfactant concentrations, reducing potential toxicity.

Synergistic Membrane Disruption in Antimicrobial Co-Formulations

Sapindoside B exhibits highly specific interactions with bacterial membrane fatty acids. When used in isolation, its Minimum Inhibitory Concentration (MIC) against skin pathogens like Cutibacterium acnes and Micrococcus luteus provides a baseline efficacy. However, quantitative assays reveal that co-formulating Sapindoside B with its analog Sapindoside A results in a synergistic membrane-disrupting effect, reducing the required MIC to one-fourth (1/4) of their individual monotherapy MICs[1]. Sapindoside B specifically drives the reduction in cell membrane fluidity, complementing the protein-binding action of Sapindoside A [1].

| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against C. acnes |

| Target Compound Data | Sapindoside B + A combination (1/4 of monotherapy MIC) |

| Comparator Or Baseline | Sapindoside B monotherapy (1x MIC) |

| Quantified Difference | 4-fold enhancement in antimicrobial potency |

| Conditions | In vitro broth microdilution and Raman spectroscopy of bacterial membranes |

Justifies the targeted procurement of pure Sapindoside B for precise, mathematically optimized co-formulations in dermatological therapeutics, rather than relying on unpredictable crude extracts.

Pharmacokinetic Profiling and Structural Druggability

Sapindoside B shares a hederagenin aglycone core with α-hederin but possesses an additional terminal xylopyranose at the 3-O position. While this structural addition maintains comparable in vitro cytotoxicity against human cancer cell lines, it dictates a highly specific in vivo pharmacokinetic profile . LC-MS/MS quantification in rat models demonstrates dosage-dependent pharmacokinetics (2.5 to 12.5 mg/kg), with only approximately 2% of the intravenous dose excreted unchanged in feces and urine over 48 hours . This indicates extensive metabolic processing or tissue distribution driven by its specific glycosylation pattern.

| Evidence Dimension | Unchanged Excretion Rate |

| Target Compound Data | ~2% unchanged excretion over 48 hours |

| Comparator Or Baseline | α-hederin (baseline structural analog lacking terminal xylopyranose) |

| Quantified Difference | Distinct metabolic clearance pathway dictated by the extra sugar moiety |

| Conditions | Intravenous administration in rat models, LC-MS/MS MRM mode quantification |

Essential for researchers conducting in vivo ADME studies who require a precisely defined glycosylated hederagenin standard to map metabolic cleavage.

Nanoparticle and Micellar Drug Delivery Formulation

Due to its exceptionally low CMC (0.011 wt%), highly purified Sapindoside B is an ideal non-ionic biosurfactant for formulating micellar drug delivery systems [1]. It allows for the stable encapsulation of hydrophobic active pharmaceutical ingredients (APIs) at lower excipient concentrations than crude saponin mixtures, minimizing surfactant-induced irritation while maximizing solubilization efficiency.

Standardized Dermatological Antimicrobial Co-Formulations

Leveraging its proven 4-fold synergistic MIC reduction when combined with Sapindoside A, Sapindoside B is highly suited for advanced anti-acne and dermatological formulations [2]. Procuring the pure compound allows formulators to precisely control the ratio of membrane-fluidity disruptors (Sapindoside B) to protein-binding agents (Sapindoside A) to target Cutibacterium acnes effectively.

Pharmacokinetic Modeling of Triterpenoid Saponins

As a hederagenin derivative with a specific 3-O-xylopyranose modification and a low unchanged excretion rate (~2%), Sapindoside B serves as a critical reference standard in ADME studies . It is utilized by DMPK (Drug Metabolism and Pharmacokinetics) researchers to investigate how specific terminal sugar moieties influence the in vivo clearance and bioavailability of anti-tumor saponins.

References

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Other CAS

Wikipedia

Dates

Explore Compound Types